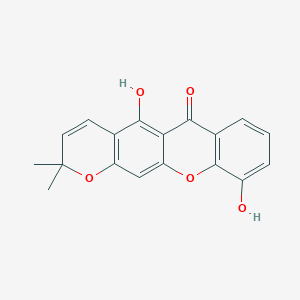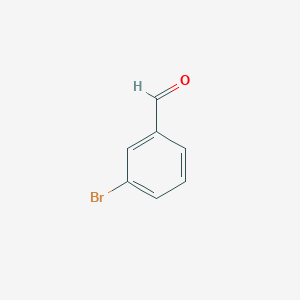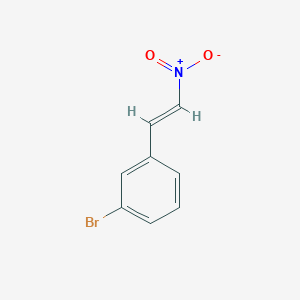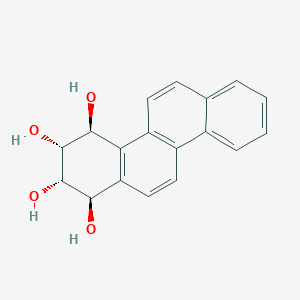
4-Metoxiisocianato de fenilo
Descripción general
Descripción
4-Methoxyphenyl isocyanate, also known as 1-isocyanato-4-methoxybenzene, is an organic compound with the molecular formula CH₃OC₆H₄NCO. It is a colorless to light yellow liquid that is used in various chemical reactions and applications. This compound is part of the isocyanate family, which is known for its reactivity and versatility in organic synthesis .
Aplicaciones Científicas De Investigación
4-Methoxyphenyl isocyanate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the production of polymers and coatings due to its reactivity with polyols and other compounds.
Medicinal Chemistry: Employed in the development of bioactive molecules and drug candidates.
Biological Studies: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mecanismo De Acción
Target of Action
4-Methoxyphenyl isocyanate is a versatile compound used in the synthesis of various organic compounds . Its primary targets are organic amines, with which it forms urea linkages . These linkages are chemically stable under acidic, alkaline, and aqueous conditions , making 4-Methoxyphenyl isocyanate a useful reagent in organic synthesis.
Mode of Action
The compound interacts with its targets (organic amines) through a process known as carbamate bond formation . This involves the reaction of the isocyanate group (-NCO) of 4-Methoxyphenyl isocyanate with an amine group (-NH2) to form a urea linkage . This reaction is typically facilitated by a catalyst or under specific conditions of temperature and pressure.
Biochemical Pathways
The exact biochemical pathways affected by 4-Methoxyphenyl isocyanate depend on the specific organic amine it reacts with. For instance, it has been used in the synthesis of 6H-indolo[2,3-b]quinolines and 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidin-5-yl]-3-(4-methoxyphenyl)urea . These compounds may be involved in various biochemical pathways, depending on their specific structures and functions.
Result of Action
The molecular and cellular effects of 4-Methoxyphenyl isocyanate’s action depend on the specific compounds it helps synthesize. For example, the 6H-indolo[2,3-b]quinolines and 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidin-5-yl]-3-(4-methoxyphenyl)urea synthesized using 4-Methoxyphenyl isocyanate could have various effects on cells, depending on their specific biological activities.
Action Environment
The action, efficacy, and stability of 4-Methoxyphenyl isocyanate can be influenced by various environmental factors. For instance, the presence of moisture can affect the stability of isocyanates . Additionally, the temperature and pressure conditions can influence the rate and efficiency of the reactions involving 4-Methoxyphenyl isocyanate. Therefore, careful control of the reaction environment is crucial for optimizing the use of this compound in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-methoxyaniline with phosgene. The reaction typically proceeds as follows:
-
Reaction with Phosgene: : 4-Methoxyaniline is reacted with phosgene in the presence of a base such as pyridine. The reaction conditions usually involve low temperatures to control the exothermic nature of the reaction. [ \text{CH}_3\text{OC}_6\text{H}_4\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{NCO} + 2\text{HCl} ]
-
Cyclotrimerization: : Another method involves the cyclotrimerization of 4-methoxyphenyl isocyanate using CO₂-protected N-heterocyclic carbenes based on tetrahydropyrimidin-2-ylidenes .
Industrial Production Methods
In industrial settings, the production of 4-methoxyphenyl isocyanate often involves large-scale reactions with stringent control over reaction conditions to ensure safety and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: It can undergo substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Amines: React with 4-methoxyphenyl isocyanate to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst or base to proceed efficiently.
N-Heterocyclic Carbenes: Used in cyclotrimerization reactions to form complex heterocyclic structures.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition and cyclotrimerization reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the methoxy group.
4-Chlorophenyl isocyanate: Contains a chlorine atom instead of a methoxy group.
4-Methoxyphenyl isothiocyanate: Contains an isothiocyanate group (NCS) instead of an isocyanate group (NCO).
Uniqueness
4-Methoxyphenyl isocyanate is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from other isocyanates.
Propiedades
IUPAC Name |
1-isocyanato-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGXCSMDZMDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063854 | |
| Record name | Benzene, 1-isocyanato-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-93-3 | |
| Record name | 4-Methoxyphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isocyanato-4-methoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-isocyanato-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isocyanato-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ISOCYANATO-4-METHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C50O5096NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electron-donating nature of the methoxy group in 4-methoxyphenyl isocyanate influence its reactivity in polymerization reactions?
A1: Research suggests that the electron-donating methoxy group in 4-methoxyphenyl isocyanate can influence its reactivity in polymerization reactions. Specifically, in the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA), N-aryl-N′-pyridyl ureas derived from 4-methoxyphenyl isocyanate exhibit different thermal latency compared to ureas derived from isocyanates with more electron-withdrawing substituents. [] This difference in reactivity is attributed to the varying electron densities of the aromatic rings, impacting the initiation temperature of the polymerization. []
Q2: Can 4-methoxyphenyl isocyanate participate in ring expansion reactions, and if so, what factors influence the product formation?
A2: Yes, 4-methoxyphenyl isocyanate can engage in ring expansion reactions with pentaphenylborole. Interestingly, the reaction leads to the formation of a seven-membered BOC5 heterocycle through the insertion of the C-O unit into the borole ring. [] This selectivity towards B-O bond formation, as opposed to B-N bond formation observed with other isocyanates like 1-adamantyl isocyanate, is attributed to the electronic polarization of 4-methoxyphenyl isocyanate, highlighting the impact of substituents on its reactivity. []
Q3: How can 4-methoxyphenyl isocyanate be used in the synthesis of complex heterocyclic compounds?
A3: 4-Methoxyphenyl isocyanate serves as a valuable building block in the multi-step synthesis of complex heterocycles. For instance, it reacts with a specific 14CN-labeled ketonitrile intermediate to yield a precursor that, upon demethylation with boron tribromide, forms the 14C-labeled hydroxy metabolite of prinomide. [] This synthesis showcases the versatility of 4-methoxyphenyl isocyanate in constructing molecules with potential therapeutic interest.
Q4: Are there any documented crystallographic studies involving derivatives of 4-methoxyphenyl isocyanate?
A4: Yes, a crystallographic study investigated the structure of 3-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-1,5-bis(4-methoxyphenyl)biuret, a derivative of 4-methoxyphenyl isocyanate. [] The study revealed key structural features, including intramolecular hydrogen bonding within the biuret unit and the propeller-like conformation of the molecule due to the twisting of the quinoline and 4-methoxybenzene rings. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)

